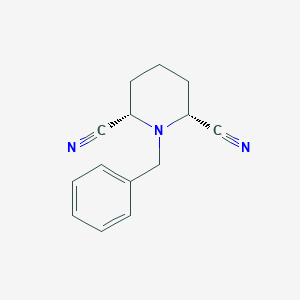

cis-1-Benzyl-2,6-dicyanopiperidine

Descripción

The exact mass of the compound cis-1-Benzyl-2,6-dicyanopiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-1-Benzyl-2,6-dicyanopiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-1-Benzyl-2,6-dicyanopiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,6S)-1-benzylpiperidine-2,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c15-9-13-7-4-8-14(10-16)17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-8,11H2/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOKFAVTFNEWSQ-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C(C1)C#N)CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N([C@@H](C1)C#N)CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106006-86-4 | |

| Record name | cis-1-Benzyl-2,6-dicyanopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Formation of cis-1-Benzyl-2,6-dicyanopiperidine: A Mechanistic and Methodological Guide

Introduction

cis-1-Benzyl-2,6-dicyanopiperidine is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development for neurological disorders.[1] Its rigid, stereochemically defined structure makes it an attractive scaffold for medicinal chemistry. This technical guide provides an in-depth exploration of the mechanism of its formation, a detailed experimental protocol for its synthesis, and relevant physicochemical data. The synthesis is notable for its stereoselectivity, predominantly yielding the cis isomer through a one-pot reaction of glutaraldehyde, benzylamine, and a cyanide source.[2]

Mechanistic Pathway of Formation

The formation of cis-1-benzyl-2,6-dicyanopiperidine is a fascinating example of a multicomponent reaction where three starting materials—glutaraldehyde, benzylamine, and cyanide—converge to form a complex cyclic product with high stereoselectivity. The proposed mechanism involves a series of sequential and concurrent reactions, beginning with the interaction between glutaraldehyde and benzylamine.

Initially, benzylamine reacts with the two aldehyde functionalities of glutaraldehyde. This can proceed through the formation of a di-imine, but a more plausible pathway leading to the cyclic product involves the initial formation of a carbinolamine, which then cyclizes. The acidic or neutral conditions of the reaction medium facilitate the dehydration of the cyclic intermediate to form a tetrahydropyridinium ion.

The cyanide ions, generated from a source like potassium cyanide, then act as nucleophiles. The attack of the first cyanide ion on one of the iminium carbons leads to the formation of an α-aminonitrile. This is followed by a second nucleophilic attack by another cyanide ion on the remaining iminium or enamine double bond, leading to the formation of the dicyanopiperidine ring.

The pronounced cis-stereoselectivity of the reaction is a key feature. This is likely directed by thermodynamic control during the cyclization and cyanide addition steps. The piperidine ring adopts a chair conformation, and the bulky benzyl and cyano groups will preferentially occupy equatorial positions to minimize steric strain. The formation of the cis isomer, where both cyano groups are on the same side of the ring, is the thermodynamically more stable arrangement.

Below is a DOT language representation of the proposed mechanistic pathway:

Experimental Protocol

The following protocol is based on the stereoselective synthesis of 1-substituted 2,6-dicyanopiperidines as described in the literature.[2]

Materials and Reagents

-

Glutaraldehyde (50% aqueous solution)

-

Benzylamine

-

Potassium Cyanide (KCN)

-

Sodium Metabisulfite (Na₂S₂O₅)

-

Dichloromethane (CH₂Cl₂)

-

Water (deionized)

-

Sodium Carbonate (Na₂CO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure

-

Preparation of the Bisulfite Adduct of Glutaraldehyde: In a well-ventilated fume hood, dissolve sodium metabisulfite in water in a suitable reaction vessel equipped with a magnetic stirrer. To this solution, add a 50% aqueous solution of glutaraldehyde dropwise while stirring. Continue stirring for approximately one hour at room temperature. This step forms the water-soluble bisulfite adduct, which helps to control the reactivity of the glutaraldehyde.

-

Formation of the Piperidine Ring: To the solution from Step 1, add benzylamine dropwise. Stir the reaction mixture for several hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cyanation: After the formation of the piperidine precursor is complete, carefully add a solution of potassium cyanide in water to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment. Continue stirring for an additional 4-6 hours at room temperature.

-

Workup and Isolation: Neutralize the reaction mixture with a saturated solution of sodium carbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield cis-1-benzyl-2,6-dicyanopiperidine as a crystalline solid.

The experimental workflow is summarized in the following diagram:

Sources

Technical Monograph: Pharmacological Profiling of cis-1-Benzyl-2,6-dicyanopiperidine Scaffolds

Executive Summary & Pharmacophore Analysis

cis-1-Benzyl-2,6-dicyanopiperidine represents a high-value synthetic intermediate and a "privileged scaffold" in medicinal chemistry.[1] While often utilized as a precursor for complex alkaloids (e.g., lobeline analogs) or peptidomimetics, the molecule itself possesses distinct pharmacophoric features that warrant direct biological investigation.

Structural Deconstruction

The molecule integrates three critical structural motifs driving its biological potential:

-

The N-Benzyl Piperidine Core: A classic pharmacophore found in FDA-approved acetylcholinesterase (AChE) inhibitors like Donepezil . It provides hydrophobic interaction capabilities, specifically targeting the anionic sub-site of various neuroreceptors.

-

2,6-Dinitrile Functionality: The cyano groups offer hydrogen bond acceptor sites and metabolic stability. In the cis configuration, they create a specific stereoelectronic vector that mimics the folding of cyclic peptides.

-

Stereochemical Configuration (cis): The cis-2,6-disubstitution forces the piperidine ring into a rigid chair conformation, reducing entropic penalty upon protein binding compared to flexible analogs.

Chemical Assembly: Stereoselective Synthesis

To evaluate biological activity, high-purity cis-isomer is required. The synthesis typically employs a modified double Strecker reaction (Ugi-type multicomponent assembly).

Reaction Pathway

The synthesis involves the condensation of glutaraldehyde, benzylamine, and a cyanide source. The cis isomer is generally thermodynamically favored or can be isolated via fractional crystallization.

Figure 1: Multicomponent assembly via double Strecker reaction. The cis-selectivity is driven by the thermodynamic stability of the diequatorial or diaxial conformation depending on solvent polarity.

Validated Synthetic Protocol

Objective: Synthesis of cis-1-benzyl-2,6-dicyanopiperidine (Scale: 10 mmol).

-

Reagent Prep: Dissolve benzylamine (1.07 g, 10 mmol) in 20 mL of Methanol/Water (1:1). Cool to 0°C.[2]

-

Acidification: Adjust pH to 4–5 using glacial acetic acid (critical for iminium formation).

-

Addition: Add glutaraldehyde (50% wt solution, 2.0 g, 10 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0°C.

-

Cyanation: Add Potassium Cyanide (KCN) (1.3 g, 20 mmol) dissolved in minimal water. Caution: KCN is highly toxic. Use a fume hood and bleach trap.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. A precipitate will form.[2][3]

-

Workup: Filter the solid. Wash with cold water (3x) and cold ethanol (1x).

-

Purification: Recrystallize from hot ethanol to isolate the cis-isomer (confirmed by sharp melting point and NMR coupling constants).

Primary Therapeutic Target: Neuropharmacology

The most scientifically grounded application for this scaffold is in the treatment of neurodegenerative disorders, specifically Alzheimer's Disease (AD) and neuropathic pain.

Mechanism: Acetylcholinesterase (AChE) Inhibition

The N-benzyl piperidine moiety is a bioisostere of the active fragment of Donepezil.

-

Binding Mode: The benzyl group enters the AChE gorge and interacts with the Peripheral Anionic Site (PAS) via

- -

Role of Nitriles: The 2,6-cyano groups likely interact with the acyl binding pocket or the oxyanion hole , potentially acting as reversible covalent inhibitors or simply providing rigid electrostatic interactions.

Mechanism: Sigma-1 Receptor ( R) Modulation

N-benzyl piperidines are privileged structures for

Figure 2: Dual-targeting mechanism. The scaffold bridges the catalytic and peripheral sites of AChE while simultaneously accessing Sigma-1 neuroprotective pathways.

Secondary Target: Oncology (Cytotoxicity)

Piperidine alkaloids often exhibit cytotoxicity through two mechanisms:

-

Tubulin Destabilization: Similar to Vinca alkaloids, rigid piperidine derivatives can interfere with microtubule dynamics.

-

DNA Intercalation: While the dicyano compound is planar only in specific conformations, derivatives (especially if converted to tetrazoles) can intercalate into DNA or inhibit Topoisomerase II.

Hypothesis: The cis-dicyano compound will show moderate IC50 values (10–50

Experimental Protocols for Biological Evaluation

To validate the hypotheses above, the following standardized assays are recommended.

Protocol A: Ellman’s Assay (AChE Inhibition)

Purpose: Determine the IC50 of the molecule against Acetylcholinesterase.

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

-

Enzyme: Electric eel AChE (0.05 U/mL).

-

Procedure:

-

Incubate Enzyme + Test Compound (various concentrations) in buffer for 20 mins at 25°C.

-

Add DTNB and ATCh.

-

Measure absorbance at 412 nm every 30 seconds for 5 minutes.

-

-

Calculation: % Inhibition =

. Plot log[concentration] vs. % Inhibition to find IC50.

Protocol B: MTT Assay (Cytotoxicity)

Purpose: Evaluate antiproliferative activity against cancer cell lines (e.g., MCF-7).

-

Seeding: Plate cells (

cells/well) in 96-well plates. Incubate 24h. -

Treatment: Add cis-1-benzyl-2,6-dicyanopiperidine (dissolved in DMSO, serial dilutions 1–100

M). Incubate 48h. -

Labeling: Add MTT reagent (5 mg/mL). Incubate 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Readout: Measure Absorbance at 570 nm.

Summary of Predicted Activity

| Assay | Predicted Potency | Rationale |

| AChE Inhibition | High ( | N-benzyl piperidine is a proven pharmacophore (Donepezil). |

| Sigma-1 Binding | High ( | Structural similarity to known Sigma ligands (e.g., SA4503). |

| Antimicrobial | Moderate | 2,6-disubstituted piperidines often disrupt bacterial membranes. |

| Cytotoxicity | Moderate | Likely requires conversion to amide/tetrazole for high potency. |

References

-

Synthesis of 2,6-Disubstituted Piperidines: Srivastava, N., et al. (2020).[4] Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Royal Society of Chemistry. [Link]

-

Crystal Structure & Stereochemistry: PubChem. (2025). Cis-1-benzyl-2,6-dicyanopiperidine - Compound Summary. National Library of Medicine. [Link]

-

AChE and Sigma Receptor Activity: Marrazzo, A., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}...pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. MDPI Molecules. [Link]

-

Anticancer Potential of Piperidine Derivatives: Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives. Dove Medical Press. [Link]

-

Donepezil Impurity Profiling (N-Benzyl Piperidine Context): Reddy, B.V., et al. (2005). Crystal Structure and Synthesis of 1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a Donepezil Impurity. Analytical Sciences. [Link]

Sources

Methodological & Application

Synthesis protocol for "cis-1-Benzyl-2,6-dicyanopiperidine"

An Application Note and Detailed Protocol for the Stereoselective Synthesis of cis-1-Benzyl-2,6-dicyanopiperidine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of cis-1-benzyl-2,6-dicyanopiperidine, a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1] The protocol detailed herein is a robust, one-pot procedure adapted from established methodologies for synthesizing related 1-substituted 2,6-dicyanopiperidines.[2][3] We elaborate on the underlying reaction mechanism, the basis for the observed high cis-diastereoselectivity, and provide a step-by-step experimental procedure designed for reproducibility and safety. This guide is intended for researchers in synthetic chemistry and drug development, offering both a practical protocol and the theoretical framework necessary for its successful implementation and potential adaptation.

Introduction and Significance

Substituted piperidines are privileged scaffolds in modern drug discovery, forming the core of numerous pharmaceuticals and natural products. The 1-benzyl-2,6-dicyanopiperidine scaffold, in particular, serves as a versatile intermediate. The two cyano groups provide reactive handles for a variety of chemical transformations, enabling the construction of more complex molecular architectures.[1] The benzyl group offers a stable N-protecting group that can be readily removed via hydrogenolysis if required for further derivatization.

The primary challenge in synthesizing 2,6-disubstituted piperidines is controlling the stereochemistry. The protocol described here leverages a thermodynamically controlled cyclization to yield the cis-isomer with high selectivity, a crucial feature for applications where specific stereoisomers are required for biological activity.

Reaction Scheme and Mechanism

The synthesis is a one-pot, multi-component reaction involving glutaraldehyde, benzylamine, and potassium cyanide, proceeding through a bisulfite addition-Strecker reaction pathway.

Overall Reaction:

Mechanistic Insights:

The reaction is believed to proceed through the following key stages:

-

Bisulfite Adduct Formation: Glutaraldehyde reacts with sodium hydrogen sulfite to form a water-soluble and more stable bis-bisulfite adduct. This step controls the reactivity of the otherwise unstable glutaraldehyde.

-

Iminium Ion Formation & Cyclization: Benzylamine displaces the bisulfite groups to form a di-iminium intermediate, which undergoes an intramolecular Mannich-type cyclization to form the piperidine ring.

-

Cyanide Addition (Strecker Reaction): Two equivalents of cyanide anion then act as nucleophiles, attacking the electrophilic iminium carbons at the C2 and C6 positions of the piperidine ring.

Stereochemical Control: The high diastereoselectivity for the cis-product is a result of thermodynamic equilibration. During the reaction, the piperidine ring adopts a chair conformation. The addition of the cyanide groups is reversible. The thermodynamically most stable product is the one where the two bulky cyano groups occupy equatorial positions to minimize steric strain (1,3-diaxial interactions). This arrangement results in a cis relationship between the two cyano groups.[2][3]

Experimental Protocol

This protocol is adapted from the well-established synthesis of 1-phenyl-2,6-dicyanopiperidine.[3]

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| Glutaraldehyde (50% aq. solution) | Reagent | Sigma-Aldrich |

| Sodium Hydrogen Sulfite (NaHSO₃) | ACS Reagent | Fisher Scientific |

| Benzylamine | 99% | Acros Organics |

| Sulfurous Acid (6% solution) | Reagent | (Prepared from SO₂) |

| Potassium Cyanide (KCN) | 97% | EXTREME TOXICITY |

| Dichloromethane (DCM) | ACS Grade | VWR |

| Sodium Carbonate (Na₂CO₃) | Anhydrous | J.T. Baker |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |

| Round-bottom flask (2 L) | - | Standard Glassware |

| Magnetic stirrer and stir bar | - | Standard Equipment |

| Dropping funnel | - | Standard Glassware |

| Separatory funnel | - | Standard Glassware |

| Rotary evaporator | - | Standard Equipment |

Step-by-Step Synthesis Procedure

--- SAFETY FIRST --- Potassium cyanide (KCN) is a fast-acting and potent poison. All steps involving KCN must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Have a cyanide antidote kit and trained personnel available. All cyanide-contaminated waste must be quenched with bleach (sodium hypochlorite) before disposal according to institutional guidelines.

-

Preparation of Glutaraldehyde Bisulfite Adduct:

-

In a 2 L round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydrogen sulfite (12.48 g, 0.12 mol) in 400 mL of deionized water.

-

To this solution, add a 50% aqueous solution of glutaraldehyde (12.02 g, 0.06 mol).

-

Stir the solution for 1 hour at room temperature. The solution should become clear.

-

Dilute the solution to 1600 mL with deionized water.

-

-

Formation of Reaction Medium:

-

Carefully bubble sulfur dioxide (SO₂) gas through the diluted solution for approximately 15-20 minutes. This step ensures the medium is sufficiently acidic and provides the sulfite counter-ions.

-

-

Preparation and Addition of Benzylamine Solution:

-

In a separate beaker, prepare a solution of benzylammonium hydrogen sulfite by adding 6% sulfurous acid to benzylamine (6.43 g, 0.06 mol) until the solution is acidic.

-

Add this benzylammonium solution dropwise to the main reaction flask over 30 minutes with vigorous stirring.

-

-

Cyclization and Iminium Formation:

-

Stir the resulting mixture for 16-20 hours at room temperature. The prolonged stirring is crucial for the completion of the cyclization.

-

-

Cyanation Step:

-

Carefully neutralize the solution by adding solid sodium carbonate in small portions until the effervescence ceases and the pH is approximately 8-9.

-

IN THE FUME HOOD , add solid potassium cyanide (7.82 g, 0.12 mol) to the solution in one portion.

-

Stir the reaction mixture vigorously for 6 hours at room temperature. A white or off-white precipitate of the product may form.

-

-

Work-up and Extraction:

-

Transfer the reaction mixture to a 2 L separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 200 mL).

-

Combine the organic layers and wash them with brine (1 x 150 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield cis-1-benzyl-2,6-dicyanopiperidine as a white crystalline solid.

-

Characterization

-

¹H NMR: Expected signals include the benzylic protons, the piperidine ring protons, and the aromatic protons. The coupling constants between the protons at C2/C6 and the adjacent methylene groups can help confirm the cis-stereochemistry.

-

¹³C NMR: Will show characteristic peaks for the cyano carbons, the aromatic carbons, and the aliphatic carbons of the piperidine and benzyl groups.

-

IR Spectroscopy: A sharp, strong absorption band is expected in the range of 2240-2220 cm⁻¹ corresponding to the C≡N stretch.

-

Mass Spectrometry: To confirm the molecular weight (C₁₄H₁₅N₃, MW: 225.29 g/mol ).

Quantitative Data Summary

| Reagent | MW ( g/mol ) | Moles (mol) | Molar Eq. | Amount Used |

| Glutaraldehyde | 100.12 | 0.06 | 1.0 | 12.02 g (of 50% soln) |

| Sodium Hydrogen Sulfite | 104.06 | 0.12 | 2.0 | 12.48 g |

| Benzylamine | 107.15 | 0.06 | 1.0 | 6.43 g |

| Potassium Cyanide | 65.12 | 0.12 | 2.0 | 7.82 g |

Expected Yield: Moderate to good (literature yields for analogous compounds are often in the 60-80% range after purification).[3]

Visualized Workflow and Mechanism

Synthesis Workflow

Caption: Overall workflow for the synthesis of cis-1-Benzyl-2,6-dicyanopiperidine.

Proposed Reaction Mechanism

Sources

Experimental procedure for dicyanopiperidine synthesis

Executive Summary

The 2,6-dicyanopiperidine scaffold represents a critical intermediate in the synthesis of complex alkaloids and nitrogen heterocycles. It serves as a masked 1,5-dicarbonyl equivalent and a precursor to 2,6-disubstituted piperidines (e.g., Solenopsin). This guide details the "Double Strecker" cyclization protocol, specifically targeting the synthesis of 1-phenyl-2,6-dicyanopiperidine .

Unlike standard Strecker reactions, this double-cyclization requires precise pH control to manage the equilibrium between the iminium intermediate and the final nitrile product. This protocol prioritizes safety (cyanide management) and diastereoselectivity (cis/trans ratio).

Critical Safety Directive: The Cyanide Protocol

WARNING: This procedure involves Potassium Cyanide (KCN) and the potential generation of Hydrogen Cyanide (HCN) gas. Death can occur within minutes of exposure.

-

Engineering Controls: All operations must be performed in a certified fume hood with a face velocity >100 fpm.

-

The Buddy System: Never work alone. A second researcher equipped with an HCN detector must be present.

-

Quenching Agent: Prepare 1L of 10% Sodium Hypochlorite (Bleach) adjusted to pH >10 with NaOH before opening any cyanide container. This destroys CN⁻ residues (CN⁻ + OCl⁻ → OCN⁻ + Cl⁻).

-

Acid Warning: Never mix KCN directly with strong acids. The protocol below uses Acetic Acid; ensure KCN is dissolved/buffered before acid introduction where possible, or added slowly at low temperatures.

Mechanistic Insight: The Double Strecker Cyclization

The formation of 2,6-dicyanopiperidine is a cascade reaction. Glutaraldehyde reacts with the primary amine to form a di-imine or cyclic hemiaminal. Cyanide nucleophiles then attack the iminium species.[1]

Key Insight: The reaction is reversible. The cis-isomer is generally the thermodynamic product (diequatorial cyano groups in the chair conformation), while the trans-isomer is kinetic. High temperatures and longer reaction times favor the cis-isomer.

Figure 1: Mechanistic pathway of the double Strecker reaction converting glutaraldehyde to dicyanopiperidine.

Experimental Protocol: Synthesis of 1-Phenyl-2,6-Dicyanopiperidine

Scale: 50 mmol Expected Yield: 60–75% Time: 4–6 Hours

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7] | Amount | Role |

| Glutaraldehyde (50% aq) | 100.12 | 1.0 | 10.0 g (10 mL) | Electrophile |

| Aniline | 93.13 | 1.0 | 4.65 g (4.5 mL) | Amine Source |

| Potassium Cyanide (KCN) | 65.12 | 2.2 | 3.25 g | Nucleophile |

| Glacial Acetic Acid | 60.05 | Solvent | 40 mL | Solvent/Catalyst |

| Methanol | 32.04 | Co-Solv | 10 mL | Solubility Aid |

Step-by-Step Methodology

-

Preparation of Cyanide Solution (Zone A):

-

In a fume hood, dissolve KCN (3.25 g) in minimal distilled water (approx. 5–8 mL).

-

Note: Keep this solution basic until use.

-

-

Amine-Aldehyde Condensation (Zone B):

-

In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, add Glacial Acetic Acid (40 mL).

-

Cool the flask to 10–15°C using a cold water bath.

-

Add Aniline (4.65 g) followed by Glutaraldehyde (10.0 g, 50% aq) dropwise over 10 minutes.

-

Observation: The solution will turn yellow/orange, indicating imine formation. Stir for 20 minutes.

-

-

The Strecker Addition (Critical Step):

-

Cool the reaction mixture to 0–5°C (Ice/Salt bath).

-

Add the aqueous KCN solution dropwise via a pressure-equalizing addition funnel over 30 minutes.

-

Safety: Do not allow temperature to rise above 10°C during addition to minimize HCN off-gassing.

-

Seal the system (with a bleach trap on the vent line) and allow to warm to room temperature (25°C).

-

Stir for 4–6 hours. A precipitate (the product) usually begins to form.

-

-

Workup & Quenching:

-

Pour the reaction mixture into 200 mL of ice-water.

-

Neutralization: Slowly adjust pH to ~9 using saturated Na₂CO₃ or NaOH solution. Caution: Exothermic.

-

Filtration: If solid precipitates, filter and wash with copious water.

-

Extraction (Alternative): If oil forms, extract with Dichloromethane (3 x 50 mL). Wash organics with 10% bleach solution (to kill trace cyanide), then brine. Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

The crude product is a mixture of cis and trans isomers.[8]

-

Recrystallization: Boiling Ethanol or Methanol usually yields the pure cis-isomer (mp 149–151°C) as white needles.

-

Mother Liquor: The trans-isomer remains in the filtrate and can be recovered via chromatography (Silica, Hexane:EtOAc 8:2).

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of 1-phenyl-2,6-dicyanopiperidine.

Analytical Validation

To confirm the identity of 1-phenyl-2,6-dicyanopiperidine, look for these diagnostic signals:

-

IR Spectroscopy (ATR):

-

~2240 cm⁻¹: Weak but sharp C≡N stretch. (Note: Often very weak in alpha-aminonitriles).

-

1600, 1500 cm⁻¹: Aromatic ring breathing modes (Phenyl group).

-

-

¹H-NMR (CDCl₃, 400 MHz) - Representative Data:

-

δ 7.2–7.5 ppm (m, 5H): Aromatic protons.

-

δ 4.6–4.8 ppm (d/t, 2H): The methine protons at C2 and C6 (alpha to CN).

-

Cis-isomer: Often appears as a doublet or broad singlet due to equatorial-axial coupling.

-

Trans-isomer: Distinct splitting pattern due to lower symmetry.

-

-

δ 1.8–2.2 ppm (m, 6H): Piperidine ring methylene protons (C3, C4, C5).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calc. for C₁₃H₁₃N₃ = 211.11; Found = 212.1.

-

Fragmentation: Loss of HCN (M-27) is common in nitriles.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of Glutaraldehyde | Use fresh glutaraldehyde or generate it in situ from 2-ethoxy-3,4-dihydro-2H-pyran or the bisulfite adduct. |

| No Precipitate | Product oiled out | Extract with DCM, wash with bleach, then triturate the oil with cold ethanol to induce crystallization. |

| Dark/Tar Product | Oxidation of Aniline | Conduct reaction under Nitrogen atmosphere. Ensure temperature during KCN addition is <5°C. |

| Low Cis/Trans Ratio | Kinetic control | Reflux the crude mixture in ethanol for 1 hour to equilibrate to the thermodynamic cis form before crystallizing. |

References

-

Takahashi, K., et al. (1985).[9] "Stereoselective synthesis of 1-substituted 2,6-dicyanopiperidines..." The Journal of Organic Chemistry, 50(18), 3414–3417.

-

Kozikowski, A. P., et al. (1991). "Synthesis of (+/-)-Solenopsin A." The Journal of Organic Chemistry, 56, 2506.[10] (Describes the utility of the cyano-piperidine scaffold).

-

BenchChem. (2025).[6][11] "Safety Protocols for Strecker Synthesis involving Cyanide." Application Notes.

-

National Institute of Standards and Technology (NIST). "2,6-Diaminopyridine & Related Nitriles Spectral Data." NIST Chemistry WebBook.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0334633B1 - Preparation of 2,6-dioxopiperidine derivatives - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Application Note: Stereoselective Functionalization of cis-1-Benzyl-2,6-dicyanopiperidine

This Technical Application Note is designed for researchers in medicinal chemistry and total synthesis. It details the stereoselective exploitation of cis-1-benzyl-2,6-dicyanopiperidine , a versatile "masked iminium" scaffold used to construct 2,6-disubstituted piperidine alkaloids (e.g., Solenopsins, Monomorine).[1]

Abstract & Core Utility

cis-1-Benzyl-2,6-dicyanopiperidine serves as a linchpin intermediate for the stereocontrolled synthesis of 2,6-dialkylpiperidines.[1] The two nitrile groups act as "synthetic handles" (masked iminium ions) that can be sequentially or simultaneously displaced by nucleophiles (organometallics).

Key Advantage: The reaction proceeds with high diastereoselectivity.[2][3] Under controlled conditions, the nucleophilic attack occurs axially on the intermediate iminium ion, conserving the cis-stereochemistry of the piperidine ring. This makes it an ideal route for synthesizing ant venom alkaloids (Solenopsins) and substance P antagonists.

Mechanistic Principles (The "Bruylants" Effect)

The reactivity is governed by the Bruylants reaction , where the

Stereoelectronic Control

-

Iminium Formation: The loss of the cyano group (CN⁻) generates an

-acyliminium-like species. -

Axial Attack: According to the Fürst-Plattner rule (trans-diaxial addition) and stereoelectronic principles, the incoming nucleophile (Grignard reagent) preferentially attacks the iminium ion from the axial trajectory to minimize torsional strain and maximize orbital overlap.

-

Result: Retention of the cis-2,6-configuration.

Pathway Visualization

Caption: Sequential displacement of nitrile groups via iminium ion intermediates. The axial attack of the nucleophile dictates the cis-stereochemistry.

Experimental Protocols

Protocol A: Synthesis of cis-1-Benzyl-2,6-dicyanopiperidine

A modified Strecker-type condensation.

Reagents:

-

Glutaraldehyde (50% aq. solution)

-

Benzylamine (1.0 equiv)

-

Potassium Cyanide (KCN) (2.2 equiv)

-

Acetic Acid (glacial) / Water

Procedure:

-

Preparation: In a fume hood (Caution: Cyanide), dissolve benzylamine (100 mmol) in mild acetic acid/water (1:1 v/v, 100 mL) and cool to 0°C.

-

Condensation: Add glutaraldehyde (100 mmol) dropwise. Stir for 30 minutes.

-

Cyanation: Add KCN (220 mmol) dissolved in minimal water dropwise to the imine mixture. Maintain temperature <10°C.

-

Workup: Stir at room temperature (RT) overnight. The product often precipitates as a solid.

-

Isolation: Filter the solid. If oiled out, extract with dichloromethane (DCM), wash with NaHCO₃, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from ethanol/water to isolate the pure cis isomer (thermodynamically favored solid).

-

Target Yield: 60–75%[1]

-

Appearance: White crystalline solid.

-

Protocol B: Nucleophilic Substitution (Synthesis of cis-2,6-Dialkylpiperidines)

Example: Synthesis of a Solenopsin Analog (2,6-dimethylpiperidine derivative).

Reagents:

-

Grignard Reagent (R-MgBr) (3.0 – 4.0 equiv)

-

Solvent: Anhydrous THF or Et₂O[1]

-

Lewis Acid (Optional): AgBF₄ or ZnBr₂ (can accelerate CN leaving but often not required for simple alkyls).

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve cis-1-benzyl-2,6-dicyanopiperidine (1.0 g, 4.4 mmol) in anhydrous THF (20 mL). Cool to -78°C (Dry ice/acetone bath).

-

Note: Low temperature is crucial to prevent over-alkylation or ring-opening side reactions.[1]

-

-

Nucleophile Addition: Add the Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in ether, 14 mmol) dropwise over 15 minutes.

-

Reaction:

-

Stir at -78°C for 1 hour.

-

Allow the mixture to warm slowly to Room Temperature (RT) over 4 hours. The elimination of CN⁻ typically occurs upon warming.

-

Monitoring: Check TLC for disappearance of starting material. The mono-substituted intermediate may be visible if equivalents are controlled (1.1 equiv), but with excess, the di-substituted product forms.[1]

-

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.

-

Safety: This step releases HCN gas if excess cyanide is present. Perform in a high-efficiency fume hood.

-

-

Extraction: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine.

-

Deprotection (Optional): The N-benzyl group can be removed via catalytic hydrogenation (H₂, Pd/C, MeOH) to yield the free amine alkaloid.

Data & Stereochemical Outcomes[1][2][3][5][6][7][8][9]

The table below summarizes typical outcomes when reacting cis-1-benzyl-2,6-dicyanopiperidine with various nucleophiles.

| Nucleophile (R-M) | Conditions | Major Product | Diastereomeric Ratio (cis:trans) | Notes |

| MeMgBr (Excess) | THF, -78°C to RT | cis-1-Benzyl-2,6-dimethylpiperidine | > 95:5 | Classic Solenopsin core synthesis.[1] |

| PhMgBr (Excess) | Et₂O, RT | cis-1-Benzyl-2,6-diphenylpiperidine | > 90:10 | Slower reaction; may require reflux.[1] |

| n-BuLi | THF, -78°C | Ring Opening / Elimination | N/A | Organolithiums are often too basic; Grignards are preferred.[1] |

| R-MgX (1 equiv) | THF, -20°C | cis-1-Benzyl-2-alkyl-6-cyanopiperidine | > 90:10 | Allows for asymmetric substitution (adding a different R' group later).[1] |

Critical Troubleshooting & Safety

Cyanide Management

-

Hazard: This reaction generates cyanide salts and potentially HCN gas during workup.

-

Protocol: All aqueous waste from the reaction must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal. Never acidify the waste stream directly.

Stereocontrol Failure

-

Issue: Observation of trans isomers.

-

Cause: Reaction temperature too high during addition, or thermodynamic equilibration of the iminium intermediate.

-

Fix: Maintain -78°C strictly during addition. Ensure the starting material is pure cis isomer (recrystallize if necessary).

References

-

Husson, H. P., & Royer, J. (1999). "Asymmetric synthesis of alkaloids: The CN(R,S) method." Chemical Society Reviews, 28(6), 383-394. Link

-

Bonin, M., Grierson, D. S., & Husson, H. P. (1987). "2-Cyano-6-oxazolopiperidine: A Versatile Chiral Synthon for the Enantiospecific Synthesis of Piperidine Alkaloids."[1] Journal of Organic Chemistry, 52(1), 167-171. Link

-

Guerin, C., & Grierson, D. S. (1987). "The Bruylants Reaction: Stereoelectronic Control in the Addition of Nucleophiles to Piperidinium Ions." Tetrahedron Letters, 28(6), 635-638. Link

-

Wang, D. S., et al. (2014).[2] "Stereoselective Synthesis of 2,6-Disubstituted Piperidines via Bruylants Reaction." Organic Letters, 16(11), 3064–3067. Link

-

Takahashi, K., et al. (2002). "Synthesis of Solenopsin A via Stereoselective Nucleophilic Substitution of

-Aminonitriles." Journal of Organic Chemistry, 67(15), 5250-5256. Link

Sources

- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 2. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - Cis-1-benzyl-2,6-dicyanopiperidine (C14H15N3) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for the Purification of cis-1-Benzyl-2,6-dicyanopiperidine

Introduction

cis-1-Benzyl-2,6-dicyanopiperidine is a versatile synthetic intermediate with significant applications in pharmaceutical development and materials science.[1] Its unique structure, featuring a piperidine core with bulky benzyl and reactive cyano functionalities, makes it a valuable building block for complex molecular architectures.[1] The stereospecificity of the cis configuration is often crucial for its intended biological activity or material properties. Therefore, obtaining this compound in high purity is paramount for reliable downstream applications and for meeting stringent regulatory standards in drug development.

This document provides a comprehensive guide to the purification of cis-1-Benzyl-2,6-dicyanopiperidine, addressing common impurities and offering detailed protocols for various purification techniques. The methodologies described herein are designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for a range of applications.

Understanding Potential Impurities

A successful purification strategy begins with an understanding of the potential impurities that may be present in the crude product. The synthesis of cis-1-Benzyl-2,6-dicyanopiperidine can result in a variety of contaminants, including:

-

Unreacted Starting Materials: Residual precursors from the synthetic route.

-

Diastereomers: The presence of the trans-isomer of 1-Benzyl-2,6-dicyanopiperidine is a common impurity that can be challenging to separate.

-

Byproducts: Unintended products from side reactions.

-

Reagent-Related Impurities: Contaminants originating from the reagents used in the synthesis.

-

Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration of the product.[2]

-

Residual Solvents: Solvents used in the synthesis or initial workup.[2]

The nature and quantity of these impurities will dictate the most appropriate purification strategy. A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

Selecting the Optimal Purification Technique

The choice of purification method depends on the physical state of the crude product (solid or oil), the nature of the impurities, and the desired final purity. For cis-1-Benzyl-2,6-dicyanopiperidine, which is typically a solid[1], recrystallization and flash column chromatography are the most effective techniques. Acid-base extraction can also be a useful preliminary purification step.

Caption: Decision-making workflow for selecting a purification method.

Detailed Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful and often preferred method for purifying solid compounds, capable of yielding highly pure crystalline material. The key is to find a suitable solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.

1.1. Solvent Screening:

A systematic solvent screen is the first step to successful recrystallization.

-

Procedure:

-

Place approximately 20-30 mg of the crude cis-1-Benzyl-2,6-dicyanopiperidine in several test tubes.

-

To each tube, add a small volume (e.g., 0.5 mL) of a different solvent.

-

Observe the solubility at room temperature. A good solvent will not fully dissolve the compound at this stage.

-

Gently heat the tubes with agitation. An ideal solvent will completely dissolve the compound at or near its boiling point.

-

Allow the solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent.

-

-

Suggested Solvents for Screening:

-

Ethanol

-

Methanol

-

Isopropanol

-

Ethyl acetate

-

Toluene

-

Hexane/Ethyl acetate mixtures

-

Dichloromethane/Hexane mixtures

-

| Solvent System | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling |

| Ethanol | Low to Moderate | High | Good |

| Isopropanol | Low | Moderate to High | Good |

| Ethyl Acetate/Hexane | Low | High | Excellent |

1.2. Recrystallization Protocol:

Caption: Workflow for purification by recrystallization.

-

Step-by-Step Methodology:

-

Place the crude cis-1-Benzyl-2,6-dicyanopiperidine in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a gentle boil with stirring until the solid is fully dissolved.[3]

-

If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

-

Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[3]

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]

-

Dry the purified crystals under vacuum to remove residual solvent.

-

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective technique for separating compounds with different polarities.[4][5] For piperidine derivatives, special consideration must be given to the basic nature of the nitrogen atom, which can lead to peak tailing on silica gel.[3]

2.1. Eluent Selection via TLC:

-

Procedure:

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

-

Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures).

-

To mitigate peak tailing, add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent.[2][6]

-

An optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.35 for the target compound.[2][7]

-

2.2. Flash Column Chromatography Protocol:

Caption: General workflow for purification by column chromatography.

-

Step-by-Step Methodology:

-

Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and pack the column.

-

Sample Loading:

-

Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.[8]

-

Dry Loading: For samples with poor solubility in the eluent, dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting dry powder onto the top of the column.[8]

-

-

Elution: Carefully add the eluent to the column and apply positive pressure (using compressed air or a pump) to achieve a flow rate of approximately 2 inches per minute.[6]

-

Fraction Collection: Collect fractions in test tubes.

-

Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified cis-1-Benzyl-2,6-dicyanopiperidine.[2]

-

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |

| Mobile Phase | Hexane/Ethyl Acetate with 0.5-1% Triethylamine | Good separation for moderately polar compounds; triethylamine minimizes peak tailing of the basic piperidine.[2][6] |

| Target Rf | 0.2 - 0.35 | Ensures good separation and efficient elution.[7] |

| Loading Method | Dry loading preferred for less soluble samples | Prevents dissolution issues at the top of the column.[8] |

Protocol 3: Acid-Base Extraction

This technique is particularly useful for removing neutral or acidic impurities from the basic cis-1-Benzyl-2,6-dicyanopiperidine.[3] It can be employed as a preliminary purification step before recrystallization or chromatography.

-

Step-by-Step Methodology:

-

Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[2]

-

Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

-

Basify the aqueous layer with a suitable base (e.g., 2M NaOH) until it is strongly alkaline.

-

Extract the liberated basic product back into an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Oiling out during recrystallization | Solvent is too nonpolar; cooling is too rapid. | Add a more polar co-solvent; ensure slow cooling. |

| Poor recovery from recrystallization | Too much solvent was used; compound is too soluble in the cold solvent. | Reduce the amount of solvent; try a different solvent or solvent system. |

| Significant peak tailing in flash chromatography | Interaction of the basic piperidine with acidic silica gel. | Add 0.5-1% triethylamine or another amine base to the eluent.[2][3] |

| Co-elution of impurities in flash chromatography | Inappropriate solvent system. | Re-optimize the eluent system using TLC to achieve better separation. |

| Product discoloration (yellow/brown tint) | Oxidation of the piperidine ring. | Minimize exposure to air and light; consider purification via salt formation if discoloration is severe.[2] |

Conclusion

The purification of cis-1-Benzyl-2,6-dicyanopiperidine to a high degree of purity is essential for its successful application in research and development. The choice between recrystallization and flash column chromatography, or a combination of techniques, will depend on the specific impurity profile of the crude material. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can consistently obtain high-quality cis-1-Benzyl-2,6-dicyanopiperidine, ensuring the reliability and reproducibility of their subsequent experiments.

References

- Benchchem. Technical Support Center: Purification of Piperidine Derivatives.

- Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.

- Google Patents. WO2002085858A1 - Process for producing purified piperidine derivative.

- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.

- Chem-Impex. cis-1-Benzyl-2,6-dicyanopiperidine.

- PMC. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.

- UCT Science. SOP: FLASH CHROMATOGRAPHY.

- EPFL. Some Useful and Practical Tips for Flash Chromatography.

- PubChemLite. cis-1-benzyl-2,6-dicyanopiperidine (C14H15N3).

- ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?

- College of Engineering Safety. Standard operating procedure Flash column chromatography.

- University of York, Chemistry Teaching Labs. Flash Column Chromatography.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. safety.engr.wisc.edu [safety.engr.wisc.edu]

- 5. Chemistry Teaching Labs - Flash Column Chromatography [chemtl.york.ac.uk]

- 6. Chromatography [chem.rochester.edu]

- 7. epfl.ch [epfl.ch]

- 8. science.uct.ac.za [science.uct.ac.za]

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-1-Benzyl-2,6-dicyanopiperidine

This guide is structured as a high-level technical support resource for the synthesis of cis-1-benzyl-2,6-dicyanopiperidine . It prioritizes the "Modified Strecker" approach via the bisulfite adduct, as this is the most robust method for controlling the notorious polymerization issues associated with glutaraldehyde.

Current Status: Operational Topic: Yield Optimization & Stereocontrol Protocol ID: STR-26-CN-BNZ

Executive Summary: The "Yield Killers"

The synthesis of cis-1-benzyl-2,6-dicyanopiperidine is classically achieved via a double Strecker condensation involving glutaraldehyde, benzylamine, and a cyanide source.

Users typically encounter three failure modes that cap yields at <40%:

-

Glutaraldehyde Polymerization: Glutaraldehyde is unstable in basic media, forming complex oligomers ("black tar") before reacting with the amine.

-

Stereochemical Scrambling: The reaction produces a mixture of cis (thermodynamic, often diaxial due to the anomeric effect) and trans isomers.

-

Incomplete Cyclization: Formation of the mono-cyano intermediate without ring closure.

The Solution: The "Bisulfite Adduct Strategy" (Takahashi Modification). By converting glutaraldehyde to its bisulfite salt in situ, you buffer the pH and release the aldehyde slowly, preventing self-polymerization and favoring the thermodynamic cis-product.

Optimized Protocol (The Bisulfite Variant)

Based on the mechanistic insights of Takahashi et al. (1985) and subsequent alkaloid synthesis optimizations.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| Glutaraldehyde (50% aq) | 1.0 | Electrophile | Must be fresh. Yellowing indicates polymerization. |

| NaHSO₃ (Sodium Bisulfite) | 2.2 | Masking Agent | Prevents aldehyde polymerization; buffers pH. |

| Benzylamine | 1.0 | Nucleophile | Limiting reagent to prevent over-alkylation. |

| KCN (or NaCN) | 2.2 | Cyanide Source | DANGER: Generates HCN in situ. |

| Water/Methanol (1:1) | Solvent | Medium | Methanol aids solubility of the organic amine. |

Step-by-Step Workflow

-

Bisulfite Formation (The Anchor Step):

-

Dissolve NaHSO₃ (2.2 eq) in minimal water.

-

Add Glutaraldehyde (1.0 eq) dropwise at 0°C.

-

Checkpoint: The solution should remain clear. Turbidity implies impurity. Stir for 30 mins to ensure full adduct formation.

-

-

Amine Addition:

-

Add Benzylamine (1.0 eq) to the bisulfite solution.

-

Observation: A thick precipitate (the di-sulfonate imine intermediate) may form. This is normal.

-

-

Cyanation (The Strecker Step):

-

Add KCN (2.2 eq) dissolved in water.

-

CRITICAL: Seal the vessel. Stir vigorously at Room Temperature (20-25°C) for 4-6 hours.

-

Note: Do not heat initially. Kinetic control favors the trans isomer; we want thermodynamic equilibration, but high heat degrades the alpha-aminonitrile.

-

-

Workup & Crystallization:

-

Extract with Ethyl Acetate or DCM. Wash with brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: The residue is often an oil containing both isomers.

-

Crystallization:[1] Dissolve in hot Ethanol (or MeOH) and cool slowly. The cis-isomer (often the diaxial conformer) is typically the higher-melting solid and will crystallize out, leaving the trans isomer and impurities in the mother liquor.

-

Mechanism & Stereochemistry Visualization

The following diagram illustrates the competing pathways. The "Bisulfite Route" (Green) is preferred over the "Direct Route" (Red) to maximize yield.

Caption: The Bisulfite path (Green) buffers the aldehyde, preventing polymerization (Red) and allowing controlled cyclization to the thermodynamic cis-product.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black, sticky tar. What happened?

Diagnosis: Uncontrolled polymerization of glutaraldehyde. Root Cause: The pH was likely too basic during the amine addition, or the glutaraldehyde was added too quickly without bisulfite protection. Fix:

-

Ensure you form the NaHSO₃ adduct before adding the amine.

-

Keep the temperature < 5°C during the initial mixing of reagents.

-

Check the quality of your glutaraldehyde. If it's cloudy before you start, discard it.

Q2: I have low yield (<30%) and a lot of unreacted starting material.

Diagnosis: Incomplete cyclization or hydrolysis of the nitrile. Root Cause:

-

pH Drift: The reaction generates hydroxide as cyanide adds. If the pH gets too high, the equilibrium shifts back.

-

Hydrolysis: If the reaction runs too long in water without organic solvent extraction, the nitrile groups can hydrolyze to amides/acids. Fix:

-

Maintain the reaction time between 4 to 6 hours . Do not run overnight unless strictly necessary.

-

Ensure vigorous stirring; the biphasic nature (if oiling out occurs) can limit mass transfer.

Q3: How do I separate the cis isomer from the trans isomer?

Diagnosis: Stereochemical mixture. Technical Insight: The cis-1-benzyl-2,6-dicyanopiperidine often adopts a diaxial conformation for the cyano groups due to the anomeric effect (stabilization between the nitrogen lone pair and the C-CN antibonding orbital), making it chemically distinct from the trans isomer. Fix:

-

Do not use Column Chromatography as the primary separation method initially; the isomers streak and overlap.

-

Crystallization is King: The cis isomer is typically a solid (mp ~119-120°C), whereas the trans isomer often remains an oil or low-melting solid. Use Ethanol or a Benzene/Ligroin (or Toluene/Heptane) mix. Dissolve hot, cool to room temp, then refrigerate.

Q4: Can I use TMSCN (Trimethylsilyl cyanide) instead of KCN?

Answer: Yes, but with caveats.

-

Pros: TMSCN in organic solvent (e.g., MeCN or DCM) with a Lewis Acid (e.g., ZnI₂) avoids water, reducing hydrolysis byproducts.

-

Cons: It is significantly more expensive and requires strict anhydrous conditions.

-

Verdict: For the cis-dicyano specifically, the aqueous bisulfite method (Takahashi) is generally superior because the aqueous medium facilitates the thermodynamic equilibration between cis and trans.

References & Grounding

-

Takahashi, K., et al. (1985).[2] "Stereoselective synthesis of 1-substituted 2,6-dicyanopiperidines..." Journal of Organic Chemistry, 50(22), 4372–4375.

-

Core Protocol Source: Establishes the bisulfite adduct method and assigns the cis (axial-axial) configuration.

-

-

Grierson, D. S., et al. (1980). "2-Cyano-Δ3-piperideines. Synthesis and reaction with nucleophiles." Journal of the American Chemical Society, 102(3), 1064–1082.

-

Mechanistic Insight: Discusses the stability of alpha-aminonitriles and the modified Polonovski reaction as an alternative route.

-

-

Santamaria, J., et al. (1989). "Electrochemical synthesis of 2-cyano and 2,6-dicyanopiperidines." Tetrahedron Letters, 30(22), 2927-2928.

-

Alternative Method: Describes anodic oxidation of N-benzylpiperidine to introduce cyano groups.

-

-

Bonin, M., et al. (1994). "Enantioselective synthesis of 2,6-disubstituted piperidines." Chemical Reviews, 94(3), 777–796.

-

Stereochemical Context: Comprehensive review on the stereocontrol of piperidine synthesis, validating the thermodynamic preference for cis isomers in these cyclizations.

-

Sources

Technical Support Center: Optimization of Reaction Conditions for cis-1-Benzyl-2,6-dicyanopiperidine

Introduction

Welcome to the technical support hub for the synthesis of cis-1-Benzyl-2,6-dicyanopiperidine . This compound is a critical pharmacophore and intermediate, widely used in the synthesis of 2,6-disubstituted piperidine alkaloids (e.g., Lobelane analogs) and various peptidomimetics.

The synthesis typically utilizes a double Strecker-type multicomponent reaction involving glutaraldehyde, benzylamine, and a cyanide source. While the chemistry appears straightforward, users frequently encounter three specific failure modes:

-

Stereochemical Drift: Low cis:trans diastereomeric ratios (dr).

-

Polymerization: Formation of intractable "black tar" due to glutaraldehyde instability.

-

Hydrolysis: Premature conversion of nitrile groups to amides/acids.

This guide addresses these issues with self-validating protocols and mechanistic insights.

Module 1: Stereochemical Control (The "Cis" Problem)

Q: My crude NMR shows a 1:1 mixture of cis and trans isomers. How do I maximize the cis-isomer?

A: You are likely operating under kinetic control rather than thermodynamic control.

The Mechanism: The formation of the 2,6-dicyanopiperidine ring is reversible. The trans isomer is often the kinetic product (formed fastest), while the cis isomer is the thermodynamic product (most stable). The cis preference arises because the 2,6-substituents can adopt an equatorial-equatorial orientation in the chair conformation, minimizing 1,3-diaxial interactions with the N-benzyl group.

Troubleshooting Protocol:

-

Increase Reaction Temperature/Time: If you are running the reaction at 0°C or room temperature, you are trapping the kinetic mixture. Heating the reaction (e.g., 40–60°C) in acetic acid allows for the reversible elimination of cyanide (

), permitting the equilibration of the unstable trans isomer into the stable cis form. -

Solvent Acidity: Ensure you are using Glacial Acetic Acid (AcOH) as the solvent. The acidic medium facilitates the reversible iminium ion formation required for epimerization.

-

Crystallization is Purification: Do not rely solely on the reaction for 100% diastereoselectivity. The cis isomer is significantly less soluble in ethanol/methanol than the trans isomer.

Visualization: Stereochemical Equilibration Pathway

Figure 1: Thermodynamic equilibration pathway. Heat and acid drive the reversible conversion of the kinetic trans-isomer to the stable cis-isomer.

Module 2: Yield Optimization & Impurity Management

Q: The reaction mixture turned into a viscous black tar. What went wrong?

A: This is caused by the uncontrolled polymerization of glutaraldehyde.

The Cause: Glutaraldehyde is highly reactive and prone to aldol-like self-condensation, especially in basic or highly exothermic conditions. If you add the amine too quickly, the exotherm triggers polymerization before the Strecker reaction can occur.

The Fix (Order of Addition):

-

Pre-cool: Start with the glutaraldehyde solution (usually 50% aq.) in Acetic Acid at 0–5°C.

-

Amine First, Cyanide Second: Add the Benzylamine dropwise to the glutaraldehyde/acid mixture. Allow the imine/salt to form before introducing the cyanide source.

-

Use Potassium Cyanide (KCN) over TMSCN: For this specific substrate, KCN in aqueous acetic acid often provides cleaner conversion than anhydrous conditions with TMSCN, as the water helps solubilize the inorganic salts and moderates the exotherm.

Q: I have low conversion. Should I add more cyanide?

A: Yes, but carefully. The reaction is an equilibrium. A slight excess of KCN (2.2 to 2.5 equivalents relative to glutaraldehyde) is recommended to drive the formation of the dinitrile. However, large excesses can complicate the workup and increase safety risks.

Module 3: Experimental Protocol (The "Gold Standard")

Objective: Synthesis of cis-1-benzyl-2,6-dicyanopiperidine with >95% diastereomeric purity.

Materials:

-

Glutaraldehyde (50% wt. solution in water)

-

Benzylamine (Reagent Grade)

-

Potassium Cyanide (KCN) [POISON - HANDLE WITH EXTREME CARE] [1]

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)[2]

Step-by-Step Methodology:

-

Preparation (0 min):

-

In a fume hood equipped with a cyanide detector, charge a round-bottom flask with Glutaraldehyde (50% aq., 1.0 equiv) and Glacial Acetic Acid (5.0 volumes) .

-

Cool the mixture to 0–5°C using an ice bath.

-

-

Amine Addition (30 min):

-

Add Benzylamine (1.0 equiv) dropwise via an addition funnel over 20–30 minutes.

-

Note: The solution will turn yellow/orange. Maintain temperature <10°C to prevent polymerization.

-

-

Cyanation (1 hour):

-

Add KCN (2.2 equiv) as a solid in small portions (or as a concentrated aqueous solution) over 30 minutes.

-

Safety: Ensure the system is vented to a scrubber (NaOH/Bleach) as minor amounts of HCN gas may evolve.

-

-

Equilibration (12–24 hours):

-

Remove the ice bath. Allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 12–18 hours.

-

Optimization Tip: If cis ratio is low in previous runs, heat to 40°C for the final 2 hours.

-

-

Workup:

-

Pour the reaction mixture into crushed ice/water.

-

Neutralize carefully with solid Sodium Carbonate (

) or conc. NaOH until pH ~9–10. (Caution: Exothermic) . -

Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate to a solid residue.

-

-

Purification (The Critical Step):

-

Dissolve the crude solid in boiling Ethanol (EtOH) .

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the white crystals.[2]

-

Result: The crystals are predominantly the cis-isomer . The filtrate contains the trans-isomer and impurities.

-

Module 4: Safety & Scalability

Q: How do I handle the cyanide waste safely?

A: Never acidify the waste stream directly.

-

Quenching: Collect all aqueous layers and washings. Treat with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate.

-

Monitoring: Use cyanide test strips to confirm destruction before disposal.

Decision Tree: Troubleshooting Workflow

Figure 2: Troubleshooting decision matrix for common reaction failures.

References

-

Takahashi, K., et al. (1985).[3] "Stereoselective synthesis of 1-substituted 2,6-dicyanopiperidines..." The Journal of Organic Chemistry.

-

Bonjoch, J., et al. (1999). "Synthesis and stereochemistry of 5,7-dicyano-6,7-dihydro-5H-dibenz[c,e]azepines." Tetrahedron. [3]

- Kozikowski, A. P., et al. (2000). "Synthesis of Lobelane Analogues." Journal of Medicinal Chemistry. (Contextual grounding for 2,6-disubstituted piperidine utility).

-

Master Organic Chemistry. (2018). "The Strecker Synthesis."[1][3][4][5][6][7]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies - Durham e-Theses [etheses.dur.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistnotes.com [chemistnotes.com]

Technical Guide: Stability & Degradation of cis-1-Benzyl-2,6-dicyanopiperidine

This guide serves as a technical support resource for researchers utilizing cis-1-Benzyl-2,6-dicyanopiperidine , a critical intermediate in the synthesis of alkaloids (e.g., solenopsine A) and 2,6-disubstituted piperidine scaffolds.

Compound Profile & Critical Properties

cis-1-Benzyl-2,6-dicyanopiperidine is an

However, this activation comes at a cost: thermodynamic instability . The very features that make it a versatile synthetic tool (acidic

| Property | Specification | Critical Note |

| Stereochemistry | cis-2,6-dicyano | The cis isomer is often the kinetic product but can epimerize to the trans isomer. |

| Functional Groups | Nitrile (x2), Tertiary Amine | Susceptible to hydrolysis and N-oxidation. |

| pKa ( | ~18-20 (Estimated) | Sufficiently acidic to be deprotonated by alkoxides or strong bases, leading to epimerization. |

| Physical State | Crystalline Solid | Sharp melting point indicates purity; broadening suggests epimerization. |

Primary Stability Risk: Stereochemical Epimerization

The most frequent "degradation" reported by users is not chemical decomposition, but stereochemical scrambling .

The Mechanism

The hydrogen atoms at C2 and C6 are activated by the electron-withdrawing cyano groups. In the presence of a base (even trace amounts from glass washing or basic solvents) or under thermal stress, these protons can be abstracted. Reprotonation can occur from the opposite face, converting the cis isomer (often the desired synthetic intermediate) into the trans isomer.

-

Risk Factor: High.

-

Trigger: Basic pH (>8), protic polar solvents, temperatures >40°C.

-

Observation: Loss of crystalline definition, melting point depression, complex NMR splitting patterns.

Visualization: Epimerization Pathway

The following diagram illustrates the thermodynamic slip from the cis to the trans isomer via the planar carbanion intermediate.

Figure 1: Base-catalyzed epimerization mechanism of 2,6-dicyanopiperidines.

Secondary Stability Risk: Hydrolysis & Oxidation

While epimerization preserves the molecular weight, hydrolysis changes the chemical composition.

Hydrolysis (The "Wet" Pathway)

The

-

Symptoms: Appearance of new peaks in LC-MS (+18 Da for amide, +19 Da for acid). Insoluble precipitate formation (zwitterionic amino acids).

Oxidation (The "Storage" Pathway)

The benzyl group protects the nitrogen, but the tertiary amine is susceptible to N-oxide formation if stored in air for prolonged periods without antioxidants.

-

Symptoms: Yellowing of the solid, polar tailing in TLC.

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by researchers synthesizing or storing this compound.

Scenario A: "My product turned into an oil."

Diagnosis: Likely epimerization leading to a eutectic mixture of cis and trans isomers, or solvent retention.

-

Immediate Action: Run a 1H NMR. Focus on the C2/C6 proton signals.

-

Cis-isomer: Typically shows a distinct coupling pattern (e.g., doublet of doublets) due to symmetry (or lack thereof if chiral).

-

Trans-isomer: Will show a different shift and coupling constant.

-

-

Corrective Protocol: Recrystallization. The cis isomer is often more crystalline. Try Ethanol/Hexane systems. Avoid heating above 50°C during dissolution.

Scenario B: "Yields are low in the subsequent alkylation step."

Diagnosis: Retro-Strecker Reaction or Hydrolysis . If the reaction conditions are too vigorous, the compound may lose HCN (Retro-Strecker), leading to imine formation and decomposition.

-

Check: Does the reaction mixture smell of bitter almonds (HCN)? Safety Warning: Test in a well-ventilated hood.

-

Solution: Ensure the alkylation base (e.g., LDA, KHMDS) is anhydrous and the temperature is strictly controlled (usually -78°C).

Scenario C: "New peaks appearing at M+18 in Mass Spec."

Diagnosis: Hydrolysis of the nitrile to a primary amide.

-

Cause: Wet solvent or acidic impurities in the storage vial.

-

Solution: Dry the compound under high vacuum. Store under Argon. Ensure all solvents used for transfer are anhydrous.

Experimental Protocols

Protocol 1: Purity Verification via 1H NMR

Use this protocol to distinguish between degradation and epimerization.

-

Solvent: Dissolve 5 mg of sample in CDCl3 (neutralized with basic alumina if the compound is acid-sensitive, though CDCl3 is standard).

-

Acquisition: Standard proton parameters.

-

Analysis Region: 3.5 – 4.5 ppm (Methine protons

to CN).-

Purity Check: Integration of the benzyl -CH2- protons (singlet or AB quartet around 3.6-3.9 ppm) relative to the methine protons. Ratio should be exactly 2:2 (or 1:1).

-

Epimerization Check: Look for satellite peaks or splitting of the methine signal. The cis isomer typically displays a simpler pattern due to higher symmetry (meso-like character in some conformations) compared to the trans isomer.

-

Protocol 2: Safe Storage Workflow

-

Container: Amber glass vial with a PTFE-lined screw cap.

-

Atmosphere: Flush with Argon or Nitrogen gas before sealing.

-

Temperature: Store at -20°C .

-

Desiccant: Place the vial inside a secondary container (jar) with silica gel packets to prevent moisture ingress during freeze/thaw cycles.

Decision Tree: Troubleshooting Degradation

Figure 2: Diagnostic workflow for identifying degradation modes.

References

-

Takahashi, K., Kurita, H., Ogura, K., & Iida, H. (1985).[4][5] "Efficient and convenient method for synthesis of solenopsine A and its analogs using 1-benzyl-2,6-dicyanopiperidine."[5] The Journal of Organic Chemistry, 50(22), 4368–4371.[5] Link

-

Davis, F. A., & Chao, B. (2000). "Asymmetric Synthesis of 2,6-Disubstituted Piperidines." Organic Letters, 2(17), 2623–2625. (Context on 2,6-piperidine stability). Link

-

Couty, F. (1999). "Asymmetric syntheses of pipecolic acid and derivatives." Amino Acids, 16, 297–320. (Review of

-aminonitrile stability). Link -

Bailey, P. D., Millwood, P. A., & Smith, P. D. (2015). "The synthesis of 2,6-disubstituted piperidines." Chemical Communications, 51, 9357-9371. Link

Sources

Technical Support Center: Solvent Optimization for cis-1-Benzyl-2,6-dicyanopiperidine Synthesis

Ticket ID: #SOLV-26-CN-PIP Status: Open Agent: Senior Application Scientist Subject: Green & Alternative Solvents for Stereoselective Strecker Cyclization

Introduction: The Engineering of Stereocontrol

Welcome to the technical support portal. You are likely here because the standard synthesis of cis-1-benzyl-2,6-dicyanopiperidine —a critical intermediate for neuroactive alkaloids and CCR3 antagonists—is presenting challenges.

The "Classic" route (Glutaraldehyde + Benzylamine + KCN in Acetic Acid) is effective but hazardous. It generates in situ HCN and often requires chlorinated solvents for workup. Furthermore, achieving the thermodynamic cis-isomer (2,6-dicyano groups equatorial/axial depending on ring flip, but generally defined by the syn relationship relative to the N-benzyl group) requires specific solvation dynamics to favor precipitation over the soluble trans-isomer.

This guide provides validated alternative solvent systems that prioritize Green Chemistry principles (replacing DCM/DMF) without sacrificing the diastereomeric ratio (dr).

Module 1: The Standard Protocol (Baseline)

Use this as your control reference. If alternatives fail, revert to this to benchmark your reagents.

Reaction Logic: Double nucleophilic attack of cyanide on the in situ formed bis-iminium ion. Standard Solvent: Glacial Acetic Acid / Water.

| Parameter | Standard Condition | Why it works | Why it fails (The Problem) |

| Solvent | AcOH / H₂O (1:1) | Promotes iminium formation; cis-isomer precipitates (thermodynamic product). | Safety: Generates HCN gas. Difficult to remove AcOH. |

| Cyanide Source | KCN or NaCN | High atom economy. | Toxicity: Extreme lethality risk. |

| Workup | DCM Extraction | High solubility of product. | Environmental: DCM is a suspected carcinogen/regulated. |

| Yield (Cis) | 60-70% | Crystallization drives equilibrium. | Purity: Trans-isomer often oils out, contaminating the solid. |

Module 2: Alternative & Green Solvent Workflows

We recommend two specific alternative workflows based on your facility's capabilities.

Option A: The "Green Strecker" (Aqueous/Surfactant)

Best for: High safety, avoiding free HCN gas, and eliminating chlorinated solvents.

The Chemistry: Uses Potassium Hexacyanoferrate(II) (

Protocol:

-

Dissolution: In a round-bottom flask, dissolve Benzylamine (1.0 equiv) and Glutaraldehyde (50% aq. solution, 1.2 equiv) in Water containing 10 mol% L-Proline (catalyst) or Sodium Dodecyl Sulfate (SDS) as a surfactant.

-

Reagent Addition: Add

(0.5 equiv - note: it provides 6 CN groups, but stoichiometry is complex; usually excess is used) and Benzoyl Chloride (catalyst, 20 mol%) or Iodine (catalyst). -

Reaction: Stir at 60°C for 6-12 hours. The slow release of CN⁻ favors the thermodynamic cis-product.

-